Chlorure de (2E)-3-(3,4-diméthoxyphényl)acryloyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

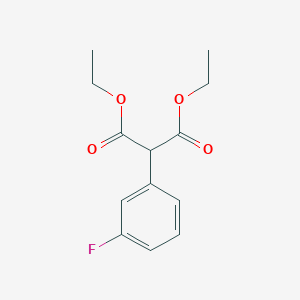

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride, also known as DMPC, is an important reagent in synthetic organic chemistry. It is a versatile and widely used reagent for a variety of synthetic transformations, such as the preparation of polymers, organometallic compounds, and other organic compounds. DMPC has been used for the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes.

Applications De Recherche Scientifique

Synthèse Biologique de Médicaments Thérapeutiques

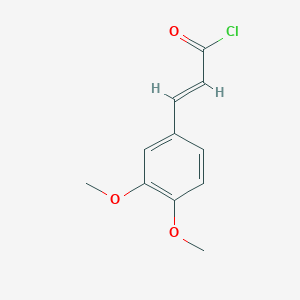

Le chlorure de 3,4-diméthoxycinnamoyle est utilisé dans la synthèse biologique du tranilast et de ses analogues dans les levures, telles que Saccharomyces cerevisiae. Ce procédé offre une alternative écologique à la synthèse chimique, produisant des composés aux effets antioxydants, anti-inflammatoires, antiprolifératifs et antigénotoxiques .

Compositions Pharmaceutiques pour les Affections Allergïques

Ce composé est un intermédiaire clé dans la formulation de compositions pharmaceutiques visant à traiter la conjonctivite allergique ou la rhinite allergique. Son rôle dans la création de traitements efficaces pour ces affections met en évidence son importance dans la recherche médicale et les applications pharmaceutiques .

Mécanisme D'action

Target of Action

3,4-Dimethoxycinnamoyl chloride, also known as Tranilast , is an anti-allergy drug that has been approved for use in Japan and South Korea . It is used against asthma, autoimmune diseases, and atopic and fibrotic pathologies . The primary target of this compound is the Hematopoietic prostaglandin D synthase .

Mode of Action

The mode of action of 3,4-Dimethoxycinnamoyl chloride involves the conversion of the unnatural substrate 3,4-dimethoxycinnamic acid into 3,4-dimethoxycinnamoyl-CoA . This is subsequently conjugated to anthranilate by a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) to form Tranilast .

Biochemical Pathways

The biochemical pathway of 3,4-Dimethoxycinnamoyl chloride involves the degradation of the essential amino acid tryptophan by indoleamine 2,3-dioxygenase (IDO) . This process plays an important role in immunity . The degradation of tryptophan by IDO yields a number of immunomodulatory metabolites, including 3-hydroxyanthranilic acid, 3-hydroxykynurenic acid, and quinolinic acid .

Pharmacokinetics

It is known that the compound has a melting point of 80-82 °c, a predicted boiling point of 3449±270 °C, and a predicted density of 1212±006 g/cm3 . It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The administration of 3,4-Dimethoxycinnamoyl chloride after the onset of arthritis reduced the clinical and histological severity of arthritis and reduced pain . It completely abrogated thermal and mechanical hyperalgesia . 3,4-Dimethoxycinnamoyl chloride also suppressed Th1 cell activity in lymph node cell cultures and raised serum levels of IL-10 .

Action Environment

The action environment of 3,4-Dimethoxycinnamoyl chloride is largely dependent on the conditions under which it is stored and administered. As mentioned earlier, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The efficacy of the compound can be influenced by various factors, including the dosage administered, the method of administration, and the individual’s health status.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

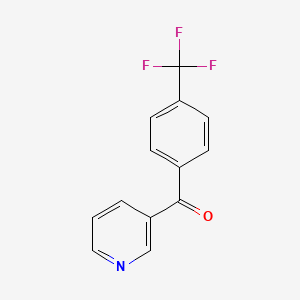

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDZRSNJGRIAKS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39856-08-1 |

Source

|

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common applications of 3,4-Dimethoxycinnamoyl chloride in organic synthesis?

A1: 3,4-Dimethoxycinnamoyl chloride serves as a versatile building block in organic synthesis.

- Synthesis of Flavonoids: It acts as a key intermediate in synthesizing luteolin, a dietary flavonoid, through its reaction with 3,5-dimethoxyphenol to form the chalcone precursor [].

- Synthesis of Quinide Derivatives: It reacts with 1,5-γ-quinide to produce mono-, di-, and tri-3,4-dimethoxycinnamoyl-1,5-γ-quinides, potentially offering novel derivatives with diverse biological activities [].

- Synthesis of Oxazole Alkaloids: It participates in a three-component reaction with triphenylphosphine and 4-methoxyphenacyl azide to yield O-methylhalfordinol, showcasing its utility in constructing complex alkaloid structures [].

Q2: Can you describe the reaction mechanism for the synthesis of luteolin using 3,4-Dimethoxycinnamoyl chloride?

A2: Two synthetic routes employing 3,4-Dimethoxycinnamoyl chloride for luteolin synthesis are described in the research:

Q3: What are the advantages of using 3,4-Dimethoxycinnamoyl chloride in luteolin synthesis compared to previous methods?

A3: The utilization of 3,4-Dimethoxycinnamoyl chloride in luteolin synthesis presents several advantages over traditional methods:

- Reduced Reaction Time: The overall reaction time is significantly shortened compared to earlier approaches [].

- Milder Reaction Conditions: The reactions proceed under milder conditions, potentially reducing the formation of unwanted byproducts and increasing yield [].

- Improved Overall Yield: These optimized syntheses result in a higher overall yield of luteolin compared to previous methods [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)